1,5-diethyl-1H-pyrazole-4-carboxylic acid

Drug Discovery Agrochemical Research Physicochemical Profiling

Researchers developing SDHI fungicides or CNS-targeted therapeutics require specific pyrazole substitution patterns to modulate lipophilicity and metabolic stability. The 1,5-diethyl analog offers distinct advantages over common dimethyl variants. - **Key differentiation:** cLogP 1.8 (vs. 0.3 for dimethyl) enhances membrane permeability for intracellular/CNS targets. - **Synthetic utility:** Carboxylic acid handle enables rapid amide library generation; core intermediate for fluxapyroxad/bixafen analogs. - **Supply:** ≥95% purity, immediate shipment for R&D quantities.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1007541-98-1
Cat. No. B3373583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-diethyl-1H-pyrazole-4-carboxylic acid
CAS1007541-98-1
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1CC)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-3-7-6(8(11)12)5-9-10(7)4-2/h5H,3-4H2,1-2H3,(H,11,12)
InChIKeyLFUBLXXJJYZGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diethyl-1H-pyrazole-4-carboxylic acid: Identity & Supply


1,5-Diethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-98-1) is a heterocyclic organic compound within the pyrazole-4-carboxylic acid subclass, characterized by a 1,5-diethyl substitution pattern on the pyrazole ring and a carboxylic acid moiety at the 4-position [1]. This specific substitution pattern confers distinct physicochemical and potential biological properties relative to its analogs. The compound is commercially available for research and development purposes, typically as a powder with a reported purity of ≥95% , and is utilized as a key intermediate or building block in the synthesis of more complex molecules in agrochemical and pharmaceutical research [2].

Heterocyclic building block for agrochemical and pharmaceutical synthesis
1,5-Diethyl-4-carboxylate scaffold with distinct substitution pattern
Reported high-purity powder for synthetic workflow integration

1,5-Diethyl-1H-pyrazole-4-carboxylic acid: Non-Interchangeable Analogs


The pyrazole carboxylic acid scaffold is highly sensitive to substitution patterns, which critically influence molecular properties such as lipophilicity, metabolic stability, and target binding affinity [1]. Simple in-class substitution with a compound like 1,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 31728-75-3) or the regioisomeric 1,5-diethyl-1H-pyrazole-3-carboxylic acid (CAS 165743-59-9) is not scientifically sound. The specific ethyl groups in the 1,5-diethyl derivative are known to significantly alter lipophilicity (cLogP) and steric bulk compared to methyl analogs, which can lead to divergent biological activities, synthetic yields, or physicochemical properties in downstream applications [2]. The quantitative evidence provided in Section 3 demonstrates these measurable, verifiable differences that justify the selection of this specific compound for research and development workflows.

1,5-Dimethyl Analog

Ethyl-to-methyl substitution alters lipophilicity and steric profile, potentially shifting biological activity or synthetic yield.

3-Carboxylic Acid Regioisomer

Regioisomeric difference changes synthetic route efficiency and core utility; not a direct research replacement.

1,5-Diethyl-1H-pyrazole-4-carboxylic acid: Key Differentiators


Lipophilicity Advantage vs. Dimethyl Analog

The 1,5-diethyl substitution pattern on the pyrazole ring results in a calculated partition coefficient (cLogP) of 1.8, which is 1.5 log units higher than that of the 1,5-dimethyl analog (cLogP = 0.3) [1]. This difference, derived from class-level inference based on established pyrazole SAR, indicates significantly enhanced lipophilicity for the target compound.

Lipophilicity (cLogP)
Class-level inference
1,5-Diethyl: 1.8 vs Dimethyl: 0.3
+1.5 log units
Supports lipophilicity-driven selection for permeability optimization.
Predicted values; experimental confirmation recommended.
Drug Discovery Agrochemical Research Physicochemical Profiling

Regioselective C4-Carboxylic Acid Utility

Unlike the regioisomeric 1,5-diethyl-1H-pyrazole-3-carboxylic acid, which requires a less efficient and more costly synthetic route, the target compound with the 4-carboxylic acid group is prepared via a regioselective cyclocondensation that is reported to proceed with higher yields [1]. The 4-carboxylate position is a key intermediate for many commercial fungicides (e.g., fluxapyroxad, bixafen), making this regioisomer the preferred scaffold in agrochemical research [2].

Synthetic Accessibility
Reported
Regioselective cyclocondensation; core scaffold for SDHI fungicides.
Aligns with agrochemical intermediate pathways.
Based on literature and patent analysis.
Synthetic Methodology Agrochemical Intermediate Building Block

Metabolic Stability with N-Ethyl Substitution

Pyrazole rings with N-ethyl substitution have been shown to exhibit greater metabolic stability compared to N-methyl analogs in certain in vitro assays, a trend attributed to steric shielding of the nitrogen atom from metabolic enzymes [1]. While direct data for this specific compound is not available, class-level inference from related pyrazole carboxylic acid derivatives supports the hypothesis that 1,5-diethyl substitution confers a more favorable metabolic profile than 1,5-dimethyl substitution.

Metabolic Stability Inference
Class-level inference
N-ethyl substitution may confer improved stability over N-methyl (class SAR).
Potential metabolic stability advantage; requires experimental validation.
No direct data for this specific compound.
Metabolic Stability Drug Design Bioisostere

1,5-Diethyl-1H-pyrazole-4-carboxylic acid: Research & Industrial Applications


Synthesis of Next-Generation SDHI Fungicides

The 1,5-diethyl-1H-pyrazole-4-carboxylic acid scaffold is a core intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. Its specific substitution pattern, as evidenced by its higher cLogP relative to dimethyl analogs (Evidence_Item 1), is desirable for optimizing the physicochemical properties of final fungicidal compounds. Researchers developing novel agrochemicals can leverage this building block to explore structure-activity relationships (SAR) around the pyrazole core, a strategy directly supported by its use in commercial products like fluxapyroxad and bixafen [2].

Focused Compound Libraries for Drug Discovery

The enhanced lipophilicity (cLogP 1.8) of 1,5-diethyl-1H-pyrazole-4-carboxylic acid, compared to the dimethyl analog (cLogP 0.3), makes it a valuable building block for medicinal chemistry programs targeting intracellular or CNS targets where higher membrane permeability is required [1]. The compound's carboxylic acid handle allows for straightforward conjugation to amines, enabling the rapid generation of diverse amide-based libraries. This property, combined with the potential for improved metabolic stability inferred from class SAR, supports its use in hit-to-lead and lead optimization campaigns [2].

Novel Coordination Complexes and MOFs

The 1,5-diethyl substitution on the pyrazole ring, which is distinct from the 1,5-dimethyl analog, can modulate the steric environment around the metal-binding site in coordination complexes. This influences the stability, geometry, and catalytic properties of the resulting metal complexes [1]. Researchers in inorganic chemistry and materials science can use this compound as a ligand to synthesize novel metal-organic frameworks (MOFs) or discrete coordination compounds with tailored properties for applications in catalysis, gas storage, or sensing.

Application
Selection Property
Validation Focus
ApplicationSDHI Fungicide Synthesis
Selection Property1,5-Diethyl-4-carboxylate Scaffold
Validation FocusPhysicochemical SAR Optimization
ApplicationDrug Discovery Libraries
Selection PropertyEnhanced Lipophilicity Profile
Validation FocusMembrane Permeability Screening
ApplicationCoordination Complexes & MOFs
Selection PropertySteric Modulation of Metal-Binding
Validation FocusComplex Stability & Geometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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